Tramadol hydrochloride
Overview
Description
Tramadol hydrochloride is a centrally acting synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is known for its dual mechanism of action, functioning both as a μ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. This unique combination allows this compound to effectively modulate pain perception and response .
Mechanism of Action
Target of Action
Tramadol hydrochloride (TrHC) is a synthetic analgesic drug that exhibits both opioid and non-opioid properties . It primarily targets the µ-opioid receptors , the serotonin transporter (SERT) , and the norepinephrine transporter (NET) . These targets play a crucial role in pain perception and mood regulation .
Mode of Action
Tramadol acts as a selective agonist of µ-opioid receptors and inhibits the reuptake of serotonin and norepinephrine . This dual mechanism of action contributes to its analgesic effect . The (+/-)-Tramadol enantiomer preferentially inhibits serotonin reuptake, whereas the (-)-Tramadol enantiomer mainly inhibits norepinephrine reuptake .
Biochemical Pathways
Tramadol’s action involves several biochemical pathways. It is metabolized by CYP2D6 enzymes , which contribute to the metabolism of approximately 25% of all medications . A pathway-driven predictive model employs genetic data from uridine diphosphate glucuronosyltransferase, family 1, polypeptide B7 (UGT2B7), adenosine triphosphate (ATP)-binding cassette, subfamily B, number 1 (ABCB1), opioid receptor mu 1 (OPRM1), and catechol-O-methyltransferase (COMT) to predict the tramadol to primary metabolite ratio (T:M1) and the resulting toxicologically inferred metabolizer phenotype (t-MP) .
Pharmacokinetics
Tramadol is rapidly distributed in the body, with plasma protein binding of about 20% . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys, with a mean elimination half-life of about 6 hours .
Result of Action
The molecular and cellular effects of Tramadol’s action are diverse. It can affect multiple organ systems, including the gastrointestinal, central nervous system, cardiovascular system, respiratory system, renal system, musculoskeletal system, and endocrine system . For example, it can cause seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage . It can also cause serotonin syndrome .
Action Environment
Environmental factors can influence Tramadol’s action, efficacy, and stability. For instance, concurrent ingestion with other medications, particularly CNS depressants like benzodiazepines and ethanol, can lead to fatal tramadol intoxications . Moreover, genetic factors such as CYP2D6 polymorphisms can influence the metabolism of tramadol and the consequent effect on pain relief .
Biochemical Analysis
Biochemical Properties
Tramadol hydrochloride acts upon the central nervous system (CNS). The M1 metabolite of this compound, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .
Cellular Effects
This compound poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of this compound intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with opioid receptors. The M1 metabolite of this compound, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .
Temporal Effects in Laboratory Settings
It is known that this compound can cause a range of side effects, from seizures to CNS depression, over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low (5 mg/kg) and intermediate (10 mg/kg) doses, this compound has shown neuroprotective potential .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with opioid receptors. The M1 metabolite of this compound, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .
Transport and Distribution
It is known that this compound acts upon the central nervous system (CNS) .
Subcellular Localization
It is known that this compound acts upon the central nervous system (CNS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out in the absence of carcinogenic solvents like 1,4-dioxane, making it safer and more efficient .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process that involves the reaction of tramadol base with hydrochloric acid. This method is advantageous due to its simplicity, safety, and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tramadol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Tramadol can be oxidized to form N-oxide derivatives.
Reduction: The reduction of tramadol can lead to the formation of desmethyltramadol.
Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Acetic anhydride and thionyl chloride are frequently used reagents for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives of tramadol.
Reduction: Desmethyltramadol.
Substitution: Various substituted tramadol derivatives.
Scientific Research Applications
Tramadol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of opioid receptor interactions and pain modulation pathways.
Biology: this compound is used to investigate the effects of opioids on cellular and molecular processes.
Medicine: It is extensively studied for its analgesic properties and potential use in pain management protocols.
Industry: this compound is used in the development of sustained-release formulations and nanoparticle delivery systems for enhanced pain management
Comparison with Similar Compounds
Tramadol hydrochloride is often compared with other analgesics such as:
Tapentadol: Similar to tramadol, tapentadol has both μ-opioid receptor agonist and norepinephrine reuptake inhibitor properties.
Gabapentin: While not an opioid, gabapentin is used for neuropathic pain and has a different mechanism of action, involving the modulation of calcium channels.
This compound’s unique combination of opioid and non-opioid properties makes it a versatile and effective option for pain management, distinguishing it from other analgesics.
Properties
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-XMZRARIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023691, DTXSID60933340 | |
Record name | Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0, 148229-78-1, 22204-88-2 | |
Record name | Tramadol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tramadol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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